
Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate
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Overview
Description
Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a chemical compound with the molecular formula C₁₁H₈FNO₄ and a molecular weight of 237.18 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as this compound and other necessary reagents.
Reaction Conditions: The reaction conditions include specific temperatures, pressures, and solvents to ensure the successful formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has shown potential as an anticancer agent. Research indicates that compounds within the indoline family can inhibit specific protein kinases associated with cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to inhibit the Src family of kinases, which are often overexpressed in various cancers. A study demonstrated that modifications to the indoline scaffold can enhance potency against cancer cell lines .
Anti-inflammatory Properties
The compound has also been identified as having anti-inflammatory properties. It acts on specific pathways that regulate inflammation, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that the presence of the fluoro group significantly enhances the anti-inflammatory activity compared to non-fluorinated analogs .
Modulation of STING Pathway
Recent investigations have explored its role in modulating the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity and has implications in cancer immunotherapy. Compounds that target this pathway can enhance immune responses against tumors, making this compound a candidate for further development in immunotherapeutic strategies .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions involving acetophenones and diethylamine in ethanol solutions. The synthesis process allows for variations that can lead to a library of derivatives with altered biological activities .
Table 1: Key Synthetic Pathways
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 2,3-Dioxoindoline-7-carboxylic acid + Acetophenone | Ethanol, reflux | 3-Hydroxy derivatives |
2 | Hydroxy derivative + Diethylamine | Overnight stirring | Ethyl 7-fluoro derivative |
3 | Fluorinated acetophenone + Base | Heating | Final product |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of non-fluorinated counterparts. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of this compound in animal models of induced inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis .
Mechanism of Action
The mechanism by which Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 1H-indole-3-carboxylate
Ethyl 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylate
Ethyl 1H-indole-2-carboxylate
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Biological Activity
Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a compound derived from the isatin scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 7-position of the indoline ring and two carbonyl groups at the 2 and 3 positions. The ethyl ester group at the 6-position enhances its solubility and bioavailability. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds based on the isatin framework exhibit significant anticancer properties. This compound has been shown to inhibit specific protein tyrosine phosphatases (PTPs) such as Shp2, which plays a crucial role in cancer cell signaling pathways. Inhibiting Shp2 can disrupt oncogenic signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Inhibitory Activity Against Protein Tyrosine Phosphatases
Compound | Target PTP | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | Shp2 | <10 | High |
Other Isatin Derivatives | Shp1 | >60 | Low |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Recent studies suggest that derivatives of isatin, including this compound, may possess neuroprotective properties. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of Protein Tyrosine Phosphatases : By selectively inhibiting Shp2, this compound can alter downstream signaling cascades involved in cell growth and survival.
- Antioxidant Properties : The compound exhibits antioxidant activity that helps mitigate oxidative damage in cells, contributing to its neuroprotective effects.
- Anti-inflammatory Action : this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Case Study 2 : Animal models of neurodegeneration showed improved cognitive function following administration of this compound, highlighting its potential as a therapeutic agent for Alzheimer's disease.
Properties
IUPAC Name |
ethyl 7-fluoro-2,3-dioxo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-2-17-11(16)5-3-4-6-8(7(5)12)13-10(15)9(6)14/h3-4H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRXNYFEALSLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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